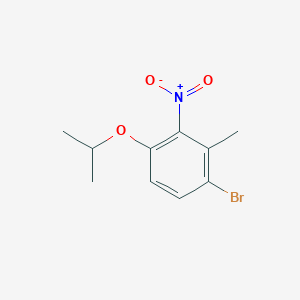

1-Bromo-4-isopropoxy-2-methyl-3-nitrobenzene

描述

1-Bromo-4-isopropoxy-2-methyl-3-nitrobenzene is a substituted aromatic compound featuring a benzene ring with four distinct functional groups:

- Bromo (Br) at position 1 (electron-withdrawing, meta/para-directing).

- Isopropoxy (OCH(CH₃)₂) at position 4 (electron-donating via oxygen, ortho/para-directing).

- Methyl (CH₃) at position 2 (electron-donating, ortho/para-directing).

- Nitro (NO₂) at position 3 (strongly electron-withdrawing, meta-directing).

属性

IUPAC Name |

1-bromo-2-methyl-3-nitro-4-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO3/c1-6(2)15-9-5-4-8(11)7(3)10(9)12(13)14/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBAWLCCYIAXNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])OC(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-Bromo-4-isopropoxy-2-methyl-3-nitrobenzene is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C12H16BrNO3

CAS Number : 2204959-17-9

Key Properties

| Property | Value |

|---|---|

| Log P (octanol-water partition) | 2.78 |

| Solubility | 0.0699 mg/ml |

| Blood-Brain Barrier (BBB) | Yes |

| CYP Enzyme Interaction | CYP1A2 inhibitor |

The presence of the bromine atom and isopropoxy group contributes to its reactivity and potential interactions with various biomolecules, making it a candidate for drug development.

Mechanisms of Biological Activity

This compound exhibits several biological activities through various mechanisms:

Inhibition of Enzymes

This compound has been shown to inhibit enzymes involved in metabolic pathways, particularly those related to inflammation and cell signaling, such as cyclooxygenase (COX) enzymes.

Receptor Interaction

The compound may interact with specific receptors, influencing cellular responses and signaling pathways, which could lead to therapeutic effects in conditions like cancer and neurodegenerative diseases.

In Vitro Studies

Research indicates significant biological activities in vitro:

Anti-inflammatory Activity

In cell culture studies, the compound reduced pro-inflammatory cytokine production by inhibiting COX pathways.

Cytotoxic Effects

The compound demonstrated cytotoxicity against various cancer cell lines, suggesting potential applications in oncology. Notably, it affected cell viability in studies involving breast cancer cells.

In Vivo Studies

Animal model studies have provided insights into the therapeutic potential of this compound:

Dosage Effects

At lower dosages, this compound effectively reduced tumor growth with minimal toxicity.

Metabolic Pathways

It was metabolized by cytochrome P450 enzymes, yielding active metabolites that may enhance therapeutic effects.

Anti-cancer Activity

A study on a mouse model of breast cancer indicated that treatment with this compound led to a significant reduction in tumor size and improved survival rates compared to control groups.

Neuroprotective Effects

Another study focused on neuroprotection in models of neurodegeneration, where treatment resulted in decreased neuronal apoptosis and improved cognitive function.

相似化合物的比较

Structural and Substituent Analysis

The table below compares 1-Bromo-4-isopropoxy-2-methyl-3-nitrobenzene with structurally related bromonitrobenzene derivatives:

Key Observations:

- Electronic Effects : The nitro group at position 3 deactivates the ring more strongly than para-nitro derivatives (e.g., 4-Bromo-1-nitrobenzene), directing further electrophilic substitutions to specific positions .

- Crystallography : Unlike 4-Bromo-1-nitrobenzene, which exhibits π-π stacking and weak hydrogen bonding , the isopropoxy and methyl groups in the target compound may disrupt crystallinity, favoring amorphous solid states.

准备方法

General Synthetic Strategy

The synthesis of 1-Bromo-4-isopropoxy-2-methyl-3-nitrobenzene typically follows a multi-step aromatic substitution sequence starting from a suitably substituted benzene derivative such as 2-methyl-3-nitrophenol or 3-nitro-2-methylphenol. The key steps include:

- Selective bromination at the 1-position of the aromatic ring.

- Introduction of the isopropoxy group via nucleophilic substitution of a hydroxyl group or direct alkylation.

- Control of regioselectivity to ensure the substituents occupy the 1-, 2-, 3-, and 4-positions as required.

Preparation of the Isopropoxy Group

The isopropoxy group (-OCH(CH3)2) is introduced by alkylation of a phenolic hydroxyl group with isopropyl halides (e.g., isopropyl bromide or chloride) under basic conditions. This etherification can be performed as follows:

- Starting material: 2-methyl-3-nitrophenol (or a similar hydroxylated aromatic compound).

- Reagents: Isopropyl bromide or isopropyl chloride.

- Base: Potassium carbonate or sodium hydride to deprotonate the phenol.

- Solvent: Polar aprotic solvents such as acetone or dimethylformamide (DMF).

- Conditions: Reflux or elevated temperature to promote substitution.

This method yields 4-isopropoxy-2-methyl-3-nitrobenzene derivatives, where the isopropoxy group replaces the hydroxyl group selectively at the para position relative to the methyl substituent.

Bromination Step

Selective bromination at the 1-position (ortho to the isopropoxy group and meta to the methyl group) is achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions:

- Reagents: Br2 or NBS.

- Solvent: Acetic acid, chloroform, or dichloromethane.

- Conditions: Low temperature to avoid polybromination.

- Catalysts: Lewis acids such as iron(III) bromide (FeBr3) can be used to enhance regioselectivity.

The bromination is directed by the activating isopropoxy and methyl groups, favoring substitution at the desired aromatic position.

Nitro Group Introduction

The nitro group at the 3-position is generally introduced prior to alkylation and bromination by nitration of the methyl-substituted phenol:

- Reagents: Nitric acid (HNO3) and sulfuric acid (H2SO4) mixture.

- Conditions: Controlled temperature (0–5 °C) to avoid over-nitration.

- Outcome: Mononitration yielding 2-methyl-3-nitrophenol.

This nitration step is critical to ensure the nitro group is positioned correctly before subsequent functionalizations.

Example Synthetic Route Summary

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | Nitration | 2-methylphenol | HNO3/H2SO4, 0–5 °C | 2-methyl-3-nitrophenol |

| 2 | Etherification | 2-methyl-3-nitrophenol | Isopropyl bromide, K2CO3, acetone, reflux | 1-isopropoxy-2-methyl-3-nitrobenzene |

| 3 | Bromination | 1-isopropoxy-2-methyl-3-nitrobenzene | Br2 or NBS, FeBr3 catalyst, low temp | This compound |

Research Findings and Optimization Notes

- Solvent and temperature control are crucial during bromination to prevent polybromination and to achieve high regioselectivity.

- Base strength and choice during etherification influence yield and purity; potassium carbonate is preferred for mild conditions.

- Purification methods such as recrystallization or column chromatography are employed to isolate the target compound with high purity.

- Yields reported for similar compounds typically range from 60% to 85% per step, depending on reaction conditions and scale.

Related Compound Preparation Insights

While direct preparation methods for this compound are limited, analogous compounds such as 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene have been prepared using similar protocols involving stepwise nitration, etherification, and bromination with detailed stock solution preparation data available for related compounds. This supports the feasibility of the above synthetic strategy.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions/Values |

|---|---|

| Nitration temperature | 0–5 °C |

| Etherification base | Potassium carbonate (K2CO3) |

| Etherification solvent | Acetone or DMF |

| Etherification temp | Reflux (56–80 °C) |

| Bromination reagent | Bromine (Br2) or N-bromosuccinimide (NBS) |

| Bromination catalyst | FeBr3 (optional) |

| Bromination temperature | 0–25 °C |

| Purification | Recrystallization or silica gel chromatography |

| Typical overall yield | 50–70% (multi-step) |

常见问题

Q. What are the optimal synthetic routes for 1-Bromo-4-isopropoxy-2-methyl-3-nitrobenzene, considering regioselectivity challenges in polysubstituted benzene systems?

- Methodological Answer : A stepwise approach is recommended:

- Bromination First : Introduce bromine at the para position relative to the methyl group, leveraging the directing effects of the methyl substituent.

- Isopropoxy Introduction : Use Williamson ether synthesis (alkylation of a phenol intermediate with isopropyl bromide) under basic conditions (e.g., K₂CO₃ in acetone).

- Nitration Last : Nitration at the meta position to the bromine, as nitro groups are strong meta-directors. Monitor regioselectivity via TLC and HPLC to avoid byproducts.

- Validation : Confirm regiochemistry using ¹H NMR (e.g., coupling patterns for aromatic protons) and X-ray crystallography for unambiguous structural assignment .

Q. Which spectroscopic techniques are most effective for characterizing positional isomers of bromo-isopropoxy-nitrobenzene derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Analyze aromatic proton splitting patterns (e.g., para vs. meta substitution) and carbon chemical shifts. For example, nitro groups deshield adjacent carbons by ~10–15 ppm.

- IR Spectroscopy : Identify nitro (1520–1350 cm⁻¹) and ether (C-O stretch at ~1100 cm⁻¹) functional groups.

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns (e.g., loss of Br or NO₂ groups).

- X-ray Crystallography : Use SHELXL for refinement and ORTEP-3 for visualization of crystal packing to resolve ambiguities in isomeric assignments.

Q. How should researchers handle safety protocols for this compound given its reactive functional groups?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact with bromo- and nitro-containing compounds.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- First Aid : For accidental exposure, rinse skin with water for 15 minutes and seek medical attention. Refer to SDS guidelines for halogenated nitroarenes .

Advanced Research Questions

Q. How can contradictory crystallographic and spectroscopic data be resolved when determining the structure of this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR-derived dihedral angles with X-ray torsion angles. For example, discrepancies in nitro group orientation may arise from dynamic effects in solution vs. static crystal structures.

- Refinement Software : Re-analyze diffraction data using SHELXL with twinning correction or anisotropic displacement parameters .

- Dynamic NMR Studies : Perform variable-temperature NMR to detect conformational flexibility that may explain spectral vs. crystallographic mismatches .

Q. What computational methods predict the reactivity of the nitro group in electrophilic substitution reactions for this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to compute Fukui indices for electrophilic attack sites. The nitro group’s electron-withdrawing effect directs substituents to meta positions.

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to identify reactive regions (e.g., nitro group’s partial positive charge).

- Benchmarking : Compare predicted reactivity with experimental results (e.g., nitration yields) to refine computational models .

Q. What strategies optimize reaction conditions to minimize dehalogenation during coupling reactions involving this bromoarene?

- Methodological Answer :

- Catalyst Selection : Use Pd-based catalysts (e.g., Pd(OAc)₂ with SPhos ligand) for Suzuki couplings, which reduce β-hydride elimination.

- Temperature Control : Maintain reactions below 80°C to prevent Br loss.

- Additives : Include silver salts (e.g., Ag₂CO₃) to stabilize halogens during cross-couplings. Monitor reaction progress via GC-MS to detect dehalogenation byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。